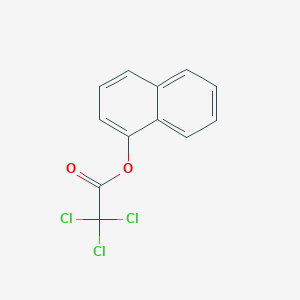
3,5-Diphenyl-1,2,4-dithiazol-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diphenyl-1,2,4-dithiazol-1-ium perchlorate is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diphenyl-1,2,4-dithiazol-1-ium perchlorate typically involves the reaction of diphenylamine with sulfur monochloride, followed by the addition of perchloric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up the process. The key steps involve the careful handling of reactive intermediates and the purification of the final product to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Diphenyl-1,2,4-dithiazol-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur species.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include heterocyclic derivatives such as 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives .
Applications De Recherche Scientifique
3,5-Diphenyl-1,2,4-dithiazol-1-ium perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential in biological assays and studies.
Medicine: Some derivatives exhibit antimicrobial and anticancer properties, making them candidates for drug development.
Mécanisme D'action
The mechanism of action of 3,5-Diphenyl-1,2,4-dithiazol-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially disrupting their normal function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dichloro-1,2,3-dithiazol-1-ium chloride: Another dithiazolium compound with similar structural features but different reactivity and applications.
1,2,4-Trioxolane, 3,5-diphenyl-: A related heterocyclic compound with oxygen atoms in the ring structure.
1,2,4-Oxadiazole, 3,5-diphenyl-: A compound with nitrogen and oxygen atoms in the ring, exhibiting different chemical properties.
Propriétés
Numéro CAS |
64502-69-8 |
|---|---|
Formule moléculaire |
C14H10ClNO4S2 |
Poids moléculaire |
355.8 g/mol |
Nom IUPAC |
3,5-diphenyl-1,2,4-dithiazol-2-ium;perchlorate |
InChI |
InChI=1S/C14H10NS2.ClHO4/c1-3-7-11(8-4-1)13-15-14(17-16-13)12-9-5-2-6-10-12;2-1(3,4)5/h1-10H;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
FLFNWSFRYSHNEH-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=[S+]S2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



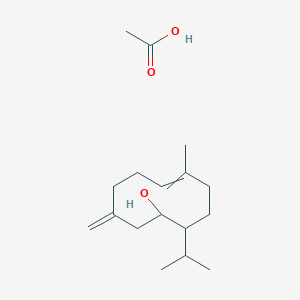
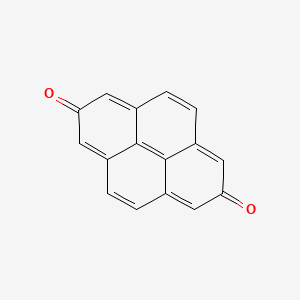
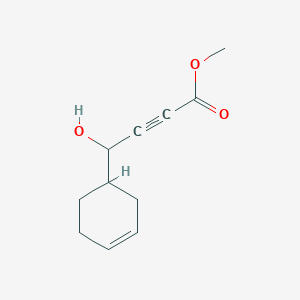
methanone](/img/structure/B14490544.png)

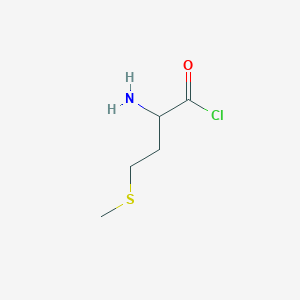
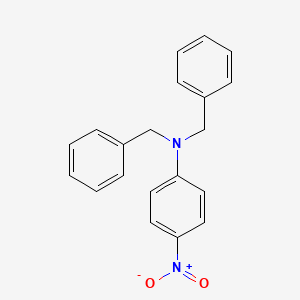
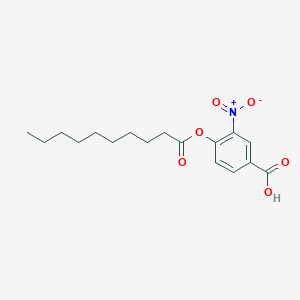
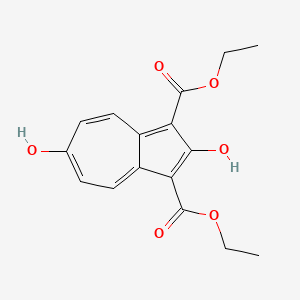

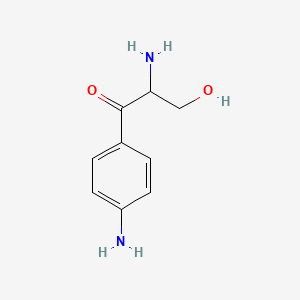
![2-[2-(Chloromethyl)phenoxy]propanamide](/img/structure/B14490599.png)
